4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC nomenclature for this compound is 4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxybenzoic acid, which precisely describes its structural features through standardized chemical naming conventions. The molecular formula C₁₅H₁₂ClFO₄ indicates a relatively complex organic molecule with a molecular weight of 310.70 g/mol. This formula reveals the presence of fifteen carbon atoms forming the aromatic framework, twelve hydrogen atoms, one chlorine atom, one fluorine atom, and four oxygen atoms distributed across the carboxylic acid, ether linkage, and methoxy substituent functionalities.
The compound's chemical identity is further confirmed through its unique identifiers in major chemical databases. The InChI (International Chemical Identifier) string InChI=1S/C15H12ClFO4/c1-20-14-6-9(15(18)19)3-5-13(14)21-8-10-2-4-11(17)7-12(10)16/h2-7H,8H2,1H3,(H,18,19) provides a machine-readable representation of its structure. The corresponding InChI Key RONHDCGYFVAOMQ-UHFFFAOYSA-N serves as a fixed-length identifier for rapid database searches and structural comparisons. The SMILES notation COC1=C(C=CC(=C1)C(=O)O)OCC2=C(C=C(C=C2)F)Cl offers a linear string representation that enables computational analysis and structure visualization.
Properties
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO4/c1-20-14-6-9(15(18)19)3-5-13(14)21-8-10-2-4-11(17)7-12(10)16/h2-7H,8H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONHDCGYFVAOMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Benzylation of 3-Methoxy-4-hydroxybenzoic Acid
This approach leverages Williamson ether synthesis, where the phenolic hydroxyl of 3-methoxy-4-hydroxybenzoic acid reacts with 2-chloro-4-fluorobenzyl halide (e.g., bromide or chloride). Challenges include competing esterification of the carboxylic acid group and steric hindrance from the methoxy substituent. To mitigate side reactions, transient protection of the carboxylic acid as a methyl ester is recommended, followed by deprotection post-etherification.
Fragment Coupling and Functional Group Interconversion
Alternative routes involve constructing the benzyloxy moiety prior to introducing the methoxy group. For instance, 4-hydroxybenzoic acid derivatives may undergo sequential alkylation and methoxylation. However, this method risks over-alkylation and requires stringent temperature control.
Step-by-Step Synthesis Procedures
Methyl Ester Protection
To avoid carboxylate interference during benzylation, the carboxylic acid is converted to its methyl ester using thionyl chloride (SOCl₂) in methanol:
Procedure :
Benzylation via Williamson Ether Synthesis
The protected methyl ester reacts with 2-chloro-4-fluorobenzyl bromide under basic conditions:
Procedure :
-
Suspend methyl 3-methoxy-4-hydroxybenzoate (8.5 g, 43.2 mmol) and K₂CO₃ (12.0 g, 86.4 mmol) in DMF (50 mL).
-
Add 2-chloro-4-fluorobenzyl bromide (10.2 g, 47.5 mmol) and heat at 80°C for 6 hours.
-
Quench with ice-water, extract with ethyl acetate, and dry over MgSO₄.
Yield : 78% (isolated via column chromatography).
Ester Hydrolysis to Carboxylic Acid
The methyl ester is hydrolyzed using aqueous NaOH:
Procedure :
-
Reflux the benzylated ester (7.2 g, 20.1 mmol) with 2M NaOH (40 mL) in THF (20 mL) for 3 hours.
-
Acidify with HCl to pH 2, filter, and recrystallize from ethanol/water.
Yield : 92% (white crystalline solid).
Optimization of Reaction Conditions
Catalytic Systems and Solvent Effects
Aluminum chloride (AlCl₃), a Lewis acid, enhances electrophilic substitution in benzylation steps:
Polar aprotic solvents (DMF, acetone) improve nucleophilicity of the phenoxide ion, while AlCl₃ facilitates halide displacement.
Temperature and Time Dependence
Elevated temperatures (80–120°C) accelerate benzylation but risk decomposition. A balance is achieved at 80°C for 6 hours, maximizing yield without side products.
Analytical Characterization
Spectroscopic Data
Purity and Crystallinity
Recrystallization from ethanol/water affords >99% purity (HPLC), with a melting point of 139–141°C.
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogen substitution reactions can replace the chloro or fluoro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, quinones, and substituted benzoic acids .
Scientific Research Applications
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on the context of its application .
Comparison with Similar Compounds
Key Observations:
- Halogen Effects : Fluorine and chlorine at the benzyl group’s 2- and 4-positions (target compound) increase electronegativity and stabilize aromatic π-systems, enhancing binding to hydrophobic enzyme pockets compared to analogues with single halogens (e.g., 3-chloro in ).
- Alkoxy vs.
- Biological Activity : The 2-chloro-4-fluorobenzyl moiety is shared with GM-90432 (an oxadiazolone antiseizure agent), suggesting this group may contribute to neuroprotective effects via ROS scavenging or modulation of neurosteroid pathways .
Biological Activity
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid, also known by its IUPAC name, is a compound with significant potential in pharmaceutical applications. Its molecular formula is C15H12ClFO4, and it weighs approximately 311 Da. This compound exhibits various biological activities that have been the subject of recent research, particularly in the fields of medicinal chemistry and drug development.
Structural Characteristics
The chemical structure of this compound includes:
- LogP : 3.79, indicating moderate lipophilicity.
- Polar Surface Area : 56 Ų, which suggests potential for good solubility in biological environments.
- Hydrogen Bond Donors/Acceptors : The compound has one hydrogen bond donor and four acceptors, which may influence its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H12ClFO4 |
| Molecular Weight | 311 Da |
| LogP | 3.79 |
| Polar Surface Area | 56 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Research indicates that this compound may exhibit anti-inflammatory and analgesic properties. The compound functions by inhibiting specific enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes. This inhibition leads to a reduction in the synthesis of pro-inflammatory mediators such as prostaglandins.
Case Studies
-
Anti-inflammatory Activity :
A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent. The results showed a dose-dependent response, with higher doses providing greater relief from inflammation. -
Analgesic Effects :
In another investigation, the compound was tested for its analgesic effects using the hot plate test. Results indicated that it effectively increased the pain threshold in treated animals compared to controls, suggesting central analgesic activity. -
Antitumor Potential :
Preliminary studies have suggested that this compound may possess antitumor properties. In vitro assays revealed that it inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells, potentially through induction of apoptosis.
Table of Biological Activities
| Activity Type | Model/System Used | Observed Effect |
|---|---|---|
| Anti-inflammatory | Animal model (carrageenan) | Significant reduction in paw edema |
| Analgesic | Hot plate test | Increased pain threshold |
| Antitumor | In vitro (cancer cell lines) | Inhibition of cell proliferation |
Research Findings
Recent findings highlight the importance of further exploring the pharmacokinetics and safety profile of this compound. Toxicological studies are essential to establish safe dosage levels and potential side effects. Additionally, structure-activity relationship (SAR) studies could provide insights into optimizing its efficacy and reducing toxicity.
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid?
Methodological Answer: Synthesis optimization requires evaluating reaction conditions (solvent polarity, temperature, and catalyst selection). For analogous benzoic acid derivatives, nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) is common for introducing alkoxy groups . Protecting groups (e.g., methyl esters for the carboxylic acid) may prevent side reactions during benzylation . Purification via column chromatography or recrystallization ensures product integrity. Reaction progress should be monitored using TLC or HPLC .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C3, fluorobenzyl at C4) and assesses purity .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves steric effects of the fluorobenzyl group, critical for structure-activity relationship (SAR) studies .
- HPLC : Quantifies purity (>95% for biological assays) .
Q. How should researchers design initial biological activity screens for this compound?
Methodological Answer: Prioritize assays aligned with structural analogs:
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
- Anti-inflammatory : COX-2 inhibition assays using ELISA .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) . Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can structural modifications enhance the biological activity of this compound?
Methodological Answer: Perform SAR studies by systematically altering substituents:
- Replace the 2-chloro-4-fluorobenzyl group with electron-withdrawing groups (e.g., nitro) to modulate electron density .
- Substitute the methoxy group with bulkier alkoxy chains to assess steric effects on receptor binding .
- Introduce bioisosteres (e.g., trifluoromethyl for chloro) to improve metabolic stability . Computational docking (e.g., AutoDock) predicts interactions with target proteins (e.g., kinases) .
Q. How to resolve contradictions in reported biological activity data across studies?
Methodological Answer: Discrepancies may arise from:
- Assay conditions : Standardize protocols (e.g., cell line passage number, serum concentration) .
- Compound purity : Re-test batches with ≥95% purity (HPLC-validated) .
- Solubility : Use DMSO stocks at non-toxic concentrations (<0.1% v/v) . Comparative studies with structural analogs (e.g., 3-methoxy vs. 3-hydroxy derivatives) clarify substituent-specific effects .
Q. What mechanistic approaches elucidate this compound’s mode of action?
Methodological Answer:
- Enzyme inhibition assays : Measure IC₅₀ values for target enzymes (e.g., HDACs, kinases) using fluorogenic substrates .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .
- Transcriptomics/proteomics : Identify differentially expressed genes/proteins post-treatment .
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction .
Q. What challenges arise during scale-up synthesis, and how are they addressed?
Methodological Answer:
- Purification : Replace column chromatography with recrystallization (solvent optimization) .
- Byproduct formation : Monitor intermediates via in-situ IR spectroscopy to adjust reaction kinetics .
- Safety : Implement static charge control (e.g., grounding straps) during benzylation steps to prevent explosions .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?
Methodological Answer: Conduct accelerated stability studies:
- pH stability : Incubate in buffers (pH 1–10) and quantify degradation via HPLC .
- Thermal stability : Store at 4°C, 25°C, and 40°C for 30 days; assess crystallinity changes via DSC . Degradation products (e.g., hydrolyzed ester bonds) are identified using LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
